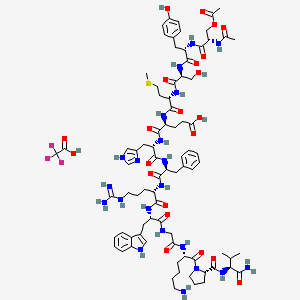
Boc-Leu-Lys-Arg-AMC Hydrochloride
Vue d'ensemble
Description
Boc-Leu-Lys-Arg-AMC Hydrochloride, also known as Boc-Lys-Arg-AMC, is a peptide-based compound that has been used in various scientific research applications. It is a dipeptide composed of a Boc-Lys-Arg-AMC moiety, which is a combination of Boc-protected lysine, arginine, and an amino-methylcoumarin (AMC) group. The AMC group is a fluorescent dye molecule, which is useful for monitoring the synthesis of peptides. Boc-Lys-Arg-AMC is a valuable tool for a variety of biochemical and physiological studies, and it has been used in several laboratory experiments.
Applications De Recherche Scientifique
Protease Activity Studies
Boc-Leu-Lys-Arg-AMC Hydrochloride has been utilized in research to study the protease activities of various biological samples. For instance, Beighton, Homer, and Kelley (1994) explored the production of protease activities by Streptococcus oralis strains isolated from cases of endocarditis and the normal oral flora. They used Boc-Leu-Lys-Arg-AMC among other substrates to measure protease activities (Beighton, Homer, & Kelley, 1994).Peptide Synthesis Research
Čeřovský (1990) conducted studies on free trypsin-catalyzed peptide synthesis in acetonitrile with low water content, investigating the reactions of various substrates including Boc-Lys-Ome, an analogue of Boc-Leu-Lys-Arg-AMC Hydrochloride (Čeřovský, 1990).Catalytic Properties of Proteasomes
Research by Reidlinger et al. (1997) on the catalytic properties of 20 S and 26 S proteasomes from rat liver included the use of Boc-Leu-Lys-Arg-AMC Hydrochloride to identify differences in peptidase activity (Reidlinger et al., 1997).Amino Acid-Based Polymer Synthesis
Bauri et al. (2013) discussed the controlled synthesis of amino acid-based pH-responsive chiral polymers using, among other substances, Boc-L-leucine (Bauri, Roy, Pant, & De, 2013).Gene Delivery Research
Zhang et al. (2012) synthesized Nα-Boc-protected leucine vinyl ester proteasome inhibitor Boc-Leu-Leu-Leu-ve, a compound related to Boc-Leu-Lys-Arg-AMC Hydrochloride, and investigated its use in gene delivery (Zhang, Luo, Wang, Nie, He, Wu, & Gu, 2012).
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N8O7.ClH/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21;/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t23-,24-,25-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLQMNVOQAUEMY-NAGNLMCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53ClN8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Leu-Lys-Arg-AMC Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















